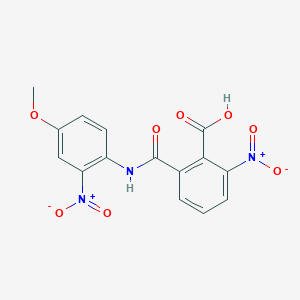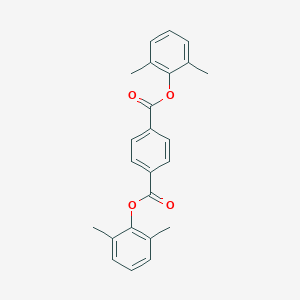
Bis(2,6-dimethylphenyl) benzene-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,6-dimethylphenyl) benzene-1,4-dicarboxylate: is an organic compound with the molecular formula C24H22O4 . It is a derivative of terephthalic acid, where the hydrogen atoms on the phenyl rings are substituted with 2,6-dimethylphenyl groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,6-dimethylphenyl) terephthalate typically involves the esterification of terephthalic acid with 2,6-dimethylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, resulting in the desired product .
Industrial Production Methods: In industrial settings, the production of bis(2,6-dimethylphenyl) terephthalate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and optimized reaction conditions can further improve the production rate and purity of the compound .
化学反应分析
Types of Reactions: Bis(2,6-dimethylphenyl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Formation of terephthalic acid derivatives.
Reduction: Production of bis(2,6-dimethylphenyl) terephthalate alcohols.
Substitution: Substituted bis(2,6-dimethylphenyl) terephthalate derivatives.
科学研究应用
Chemistry: Bis(2,6-dimethylphenyl) benzene-1,4-dicarboxylate is used as a precursor in the synthesis of advanced materials, including polymers and resins. Its unique structure allows for the development of materials with enhanced thermal and mechanical properties .
Biology and Medicine: In biological research, this compound can be used as a model molecule to study esterification and hydrolysis reactions.
Industry: Industrially, bis(2,6-dimethylphenyl) terephthalate is utilized in the production of high-performance plastics and coatings. Its incorporation into polymer matrices can improve the durability and resistance of the final products .
作用机制
The mechanism of action of bis(2,6-dimethylphenyl) terephthalate primarily involves its interaction with molecular targets through ester bonds. The compound can undergo hydrolysis to release terephthalic acid and 2,6-dimethylphenol, which can further participate in various biochemical pathways. The ester bonds in the compound are susceptible to nucleophilic attack, leading to the formation of intermediate products that can influence cellular processes .
相似化合物的比较
Bis(2-hydroxyethyl) terephthalate: Used in the production of polyethylene terephthalate (PET).
Bis(2-ethylhexyl) terephthalate: Commonly used as a plasticizer in the production of flexible PVC.
Bis(2,6-dimethylphenyl) phthalate: Similar structure but different substitution pattern on the phenyl rings.
Uniqueness: Bis(2,6-dimethylphenyl) benzene-1,4-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This compound’s enhanced thermal stability and mechanical strength make it particularly valuable in applications requiring high-performance materials .
属性
分子式 |
C24H22O4 |
|---|---|
分子量 |
374.4g/mol |
IUPAC 名称 |
bis(2,6-dimethylphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H22O4/c1-15-7-5-8-16(2)21(15)27-23(25)19-11-13-20(14-12-19)24(26)28-22-17(3)9-6-10-18(22)4/h5-14H,1-4H3 |
InChI 键 |
KZVWLTKYQVYVTL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C2=CC=C(C=C2)C(=O)OC3=C(C=CC=C3C)C |
规范 SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C2=CC=C(C=C2)C(=O)OC3=C(C=CC=C3C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-[(E)-N'-[(E)-1-(4-methoxyphenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B412140.png)
![[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-phenylethylideneamino]carbamimidothioate](/img/structure/B412142.png)
![1-(2,5-Dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B412143.png)
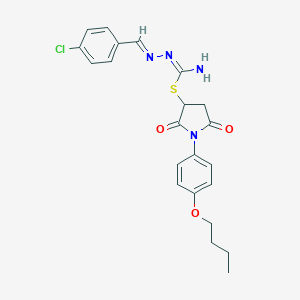
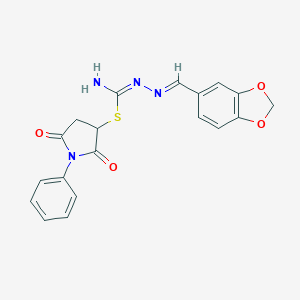
![1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B412148.png)
![1-(2,5-Dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B412149.png)
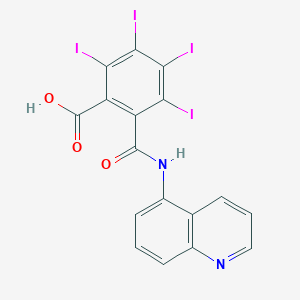
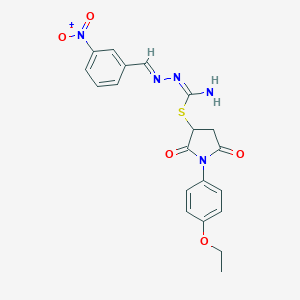
![3-METHYL-5-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL 4-NITRO-1-BENZENESULFONATE](/img/structure/B412154.png)
![3-bromo-N'-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]benzohydrazide](/img/structure/B412159.png)
![N'-[4-(Dimethylamino)-a-phenylbenzylidene]-4-nitrobenzhydrazide](/img/structure/B412160.png)

